molecular formula C9H10BrCl2NO3S B603005 [(4-Bromo-2,5-dichlorophenyl)sulfonyl](2-hydroxypropyl)amine CAS No. 1246822-42-3

[(4-Bromo-2,5-dichlorophenyl)sulfonyl](2-hydroxypropyl)amine

Cat. No.: B603005
CAS No.: 1246822-42-3
M. Wt: 363.05g/mol
InChI Key: XCEFAAOZTZWUFN-UHFFFAOYSA-N
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Description

(4-Bromo-2,5-dichlorophenyl)sulfonylamine is an organic compound that features a sulfonamide group attached to a phenyl ring substituted with bromine and chlorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-2,5-dichlorophenyl)sulfonylamine typically involves the reaction of 4-bromo-2,5-dichlorobenzenesulfonyl chloride with 2-amino-1-propanol. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-2,5-dichlorophenyl)sulfonylamine can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine and chlorine atoms on the phenyl ring can be substituted by nucleophiles.

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group.

    Reduction: The sulfonyl group can be reduced to a sulfide.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Major Products

    Nucleophilic substitution: Substituted phenyl derivatives.

    Oxidation: Ketones or aldehydes.

    Reduction: Sulfides.

Scientific Research Applications

(4-Bromo-2,5-dichlorophenyl)sulfonylamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (4-Bromo-2,5-dichlorophenyl)sulfonylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The bromine and chlorine atoms can also participate in halogen bonding, further stabilizing the interaction with the target.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2,5-difluorobenzenesulfonyl chloride
  • 4-Bromo-2,5-dichlorobenzenesulfonamide
  • 4-Bromo-2,5-dichlorophenylsulfone

Uniqueness

(4-Bromo-2,5-dichlorophenyl)sulfonylamine is unique due to the presence of both a sulfonamide group and a hydroxyl group, which allows it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

1246822-42-3

Molecular Formula

C9H10BrCl2NO3S

Molecular Weight

363.05g/mol

IUPAC Name

4-bromo-2,5-dichloro-N-(2-hydroxypropyl)benzenesulfonamide

InChI

InChI=1S/C9H10BrCl2NO3S/c1-5(14)4-13-17(15,16)9-3-7(11)6(10)2-8(9)12/h2-3,5,13-14H,4H2,1H3

InChI Key

XCEFAAOZTZWUFN-UHFFFAOYSA-N

SMILES

CC(CNS(=O)(=O)C1=CC(=C(C=C1Cl)Br)Cl)O

Origin of Product

United States

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